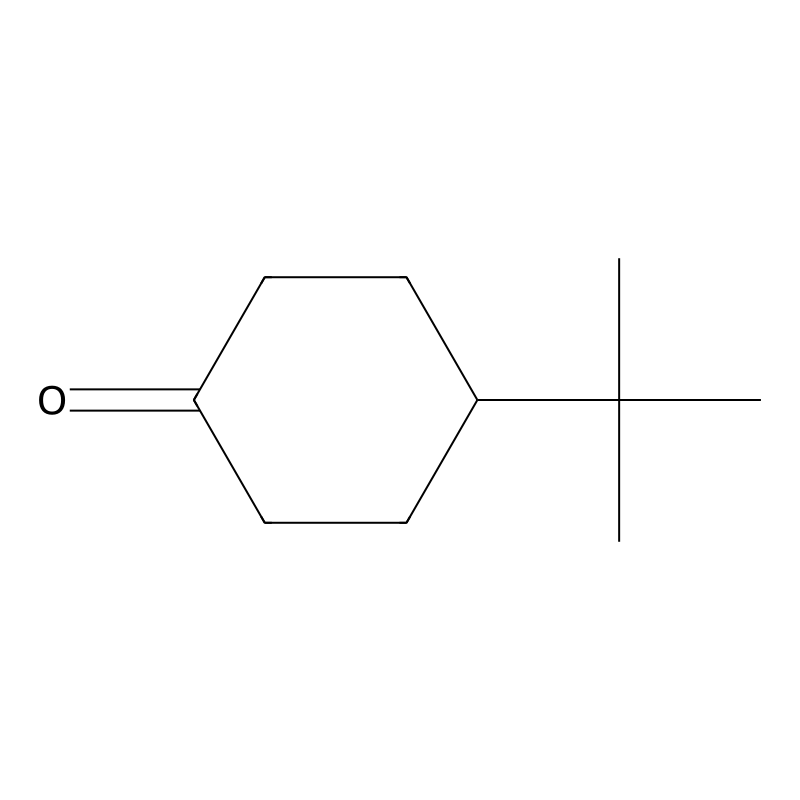4-Tert-butylcyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
4-tert-Butylcyclohexanone is a well-studied organic compound with various applications in scientific research. Its synthesis has been reported through several methods, including the alkylation of cyclohexanone with tert-butyl chloride and the reduction of 4-tert-butylcyclohexanol. Researchers have also characterized its physical and chemical properties, such as its melting point, boiling point, density, and solubility [, ].
Organic Chemistry Research:
Due to its cyclic ketone structure, 4-tert-butylcyclohexanone serves as a valuable intermediate in various organic syntheses. Researchers utilize it in reactions like aldol condensations, Robinson annulations, and Diels-Alder cycloadditions to access complex organic molecules with diverse functionalities [, , ].
Material Science Applications:
4-tert-Butylcyclohexanone finds applications in material science research. It acts as a solvent for various polymers and also participates in the synthesis of certain polymers, contributing to the development of novel materials with specific properties [, ].
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 222 of 1672 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1450 of 1672 companies with hazard statement code(s):;
H302 (94.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (97.31%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Dates
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018








